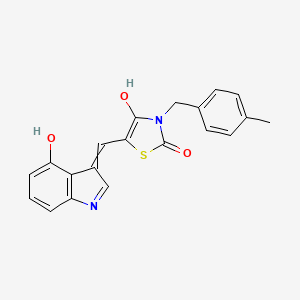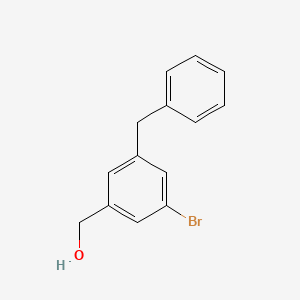
(3-Benzyl-5-bromophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzyl-5-bromophenyl)methanol: is an organic compound with the molecular formula C14H13BrO . It is characterized by a benzyl group attached to a brominated phenyl ring, which is further connected to a methanol group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzyl-5-bromophenyl)methanol typically involves the bromination of a benzyl-substituted phenylmethanol. One common method is the electrophilic aromatic substitution reaction where a bromine source, such as bromine (Br2) or N-bromosuccinimide (NBS), is used in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Benzyl-5-bromophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (3-Benzyl-5-bromophenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the bromine.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOH in water, NH3 in ethanol.
Major Products:
Oxidation: (3-Benzyl-5-bromophenyl)aldehyde or (3-Benzyl-5-bromophenyl)ketone.
Reduction: (3-Benzyl-5-bromophenyl)methane.
Substitution: (3-Hydroxy-5-bromophenyl)methanol or (3-Amino-5-bromophenyl)methanol.
Scientific Research Applications
Chemistry: (3-Benzyl-5-bromophenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated phenylmethanols on cellular processes. It may serve as a model compound for investigating the metabolism and toxicity of brominated organic compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its brominated phenyl ring can interact with biological targets, making it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which (3-Benzyl-5-bromophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the benzyl and methanol groups can engage in hydrophobic and hydrogen bonding interactions, respectively. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
(3-Benzyl-5-chlorophenyl)methanol: Similar structure with a chlorine atom instead of bromine.
(3-Benzyl-5-fluorophenyl)methanol: Similar structure with a fluorine atom instead of bromine.
(3-Benzyl-5-iodophenyl)methanol: Similar structure with an iodine atom instead of bromine.
Comparison: (3-Benzyl-5-bromophenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in certain substitution and oxidation reactions.
Properties
Molecular Formula |
C14H13BrO |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
(3-benzyl-5-bromophenyl)methanol |
InChI |
InChI=1S/C14H13BrO/c15-14-8-12(7-13(9-14)10-16)6-11-4-2-1-3-5-11/h1-5,7-9,16H,6,10H2 |
InChI Key |
MYIGXHLJEQAALN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)


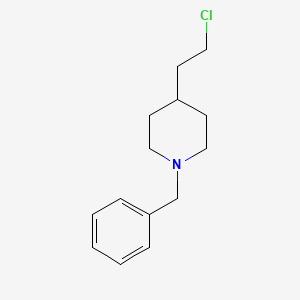
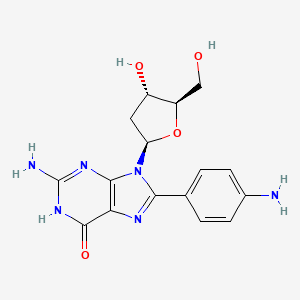

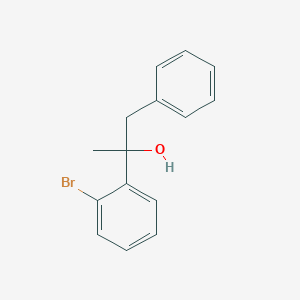
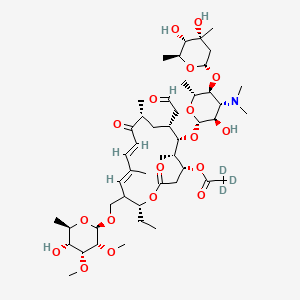
![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
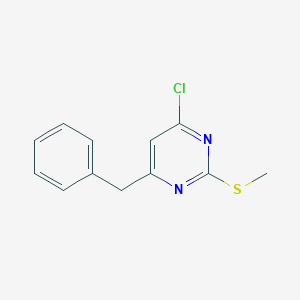
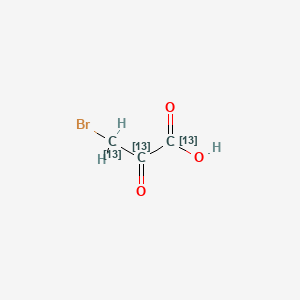
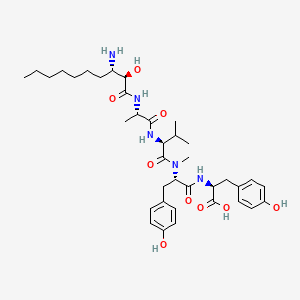
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
